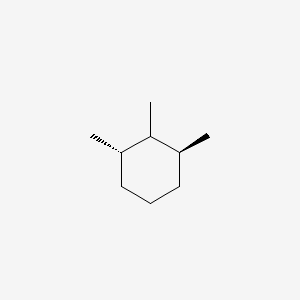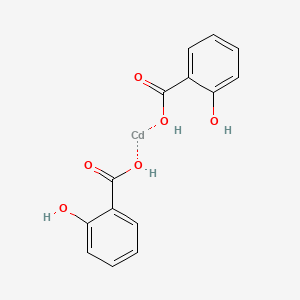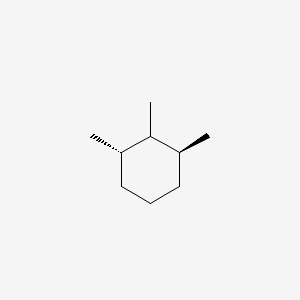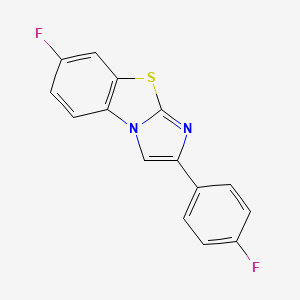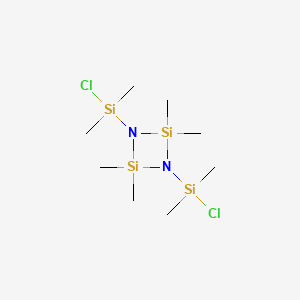
Cyclodisilazane, 1,3-bis(chlorodimethylsilyl)-2,2,4,4-tetramethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclodisilazane, 1,3-bis(chlorodimethylsilyl)-2,2,4,4-tetramethyl-, is a silicon-nitrogen compound characterized by its unique cyclic structure. This compound is part of the broader class of disilazanes, which are known for their applications in various chemical processes and industries due to their stability and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-bis(chlorodimethylsilyl)-2,2,4,4-tetramethylcyclodisilazane typically involves the reaction between (Me3C)2MeSiNHLi and SiCl4. This reaction yields intermediates such as R–NH–SiCl3 and (R–NH)2SiCl2, which further react with BuLi to form the tetrachlorocyclodisilazane. Hydrogenation of this intermediate with LiAlH4 results in the formation of the desired cyclodisilazane .
Industrial Production Methods
Industrial production methods for this compound often involve dehydrochlorination reactions. For instance, the dehydrochlorination of 1,3-dichloro-tetraorgano-disilazane in the presence of a strong organic alkaline deacidification agent like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) is a common method. This process is efficient and yields high-purity products .
Analyse Des Réactions Chimiques
Types of Reactions
1,3-bis(chlorodimethylsilyl)-2,2,4,4-tetramethylcyclodisilazane undergoes various chemical reactions, including:
Substitution Reactions: It reacts with organomonochlorosilanes in toluene, where the reaction direction and product composition depend on the nature of the organic radical and the reaction temperature.
Hydrogenation: The compound can be hydrogenated using LiAlH4 to form cyclodisilazane derivatives.
Common Reagents and Conditions
BuLi: Used in the formation of tetrachlorocyclodisilazane.
LiAlH4: Employed in the hydrogenation process.
Organomonochlorosilanes: React with the compound in toluene under varying temperatures.
Major Products
The major products formed from these reactions include various cyclodisilazane derivatives, which are useful in further chemical synthesis and industrial applications .
Applications De Recherche Scientifique
1,3-bis(chlorodimethylsilyl)-2,2,4,4-tetramethylcyclodisilazane has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other silicon-nitrogen compounds.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the production of high-performance polymers and coatings.
Mécanisme D'action
The mechanism by which 1,3-bis(chlorodimethylsilyl)-2,2,4,4-tetramethylcyclodisilazane exerts its effects involves its ability to undergo substitution and hydrogenation reactions. The molecular targets and pathways involved include the silicon-nitrogen bonds, which are reactive under specific conditions, leading to the formation of various derivatives .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,3-bis(silyl)cyclodisilazane
- 1,3-dichloro-tetraorgano-disilazane
Uniqueness
1,3-bis(chlorodimethylsilyl)-2,2,4,4-tetramethylcyclodisilazane is unique due to its specific cyclic structure and the presence of chlorodimethylsilyl groups, which confer distinct reactivity and stability compared to other disilazanes .
Propriétés
Numéro CAS |
2329-10-4 |
|---|---|
Formule moléculaire |
C8H24Cl2N2Si4 |
Poids moléculaire |
331.53 g/mol |
Nom IUPAC |
chloro-[3-[chloro(dimethyl)silyl]-2,2,4,4-tetramethyl-1,3,2,4-diazadisiletidin-1-yl]-dimethylsilane |
InChI |
InChI=1S/C8H24Cl2N2Si4/c1-13(2,9)11-15(5,6)12(14(3,4)10)16(11,7)8/h1-8H3 |
Clé InChI |
YYXBTLAOEZZPGV-UHFFFAOYSA-N |
SMILES canonique |
C[Si]1(N([Si](N1[Si](C)(C)Cl)(C)C)[Si](C)(C)Cl)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Methyl-3-(propan-2-yl)-6,7-dihydro-5H-cyclopenta[b]pyrazine](/img/structure/B13816213.png)
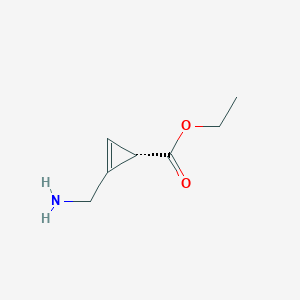
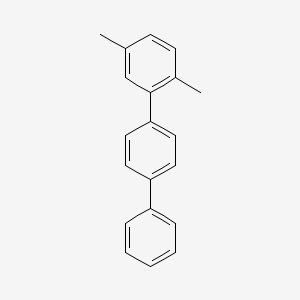
![1,3-Bis[Acryloxymethyl)phenethyl]tetramethyldisiloxane](/img/structure/B13816230.png)
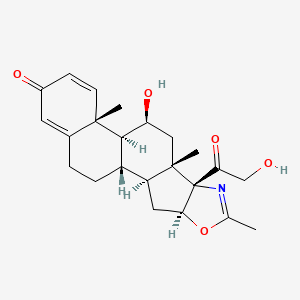
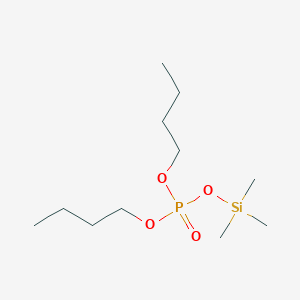
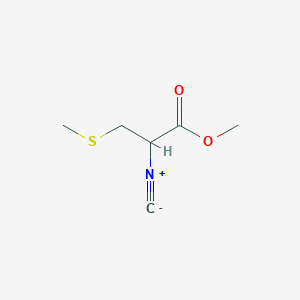

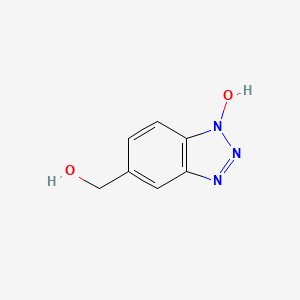
![1-cyano-N-[(E)-thiophen-2-ylmethylideneamino]formamide](/img/structure/B13816259.png)
